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Compound of Interest

Compound Name: Ulipristal Diacetate

Cat. No.: B15292145 Get Quote

An In-depth Examination of a Selective Progesterone Receptor Modulator

Ulipristal acetate, a second-generation selective progesterone receptor modulator (SPRM), has

emerged as a significant therapeutic agent in women's health, with primary applications in

emergency contraception and the management of uterine fibroids. Its unique pharmacological

profile, characterized by both antagonistic and partial agonistic effects on the progesterone

receptor, has been the subject of extensive research and clinical development. This technical

guide provides a comprehensive overview of the discovery, mechanism of action,

pharmacokinetics, and clinical development of ulipristal acetate, tailored for researchers,

scientists, and drug development professionals.

Discovery and Chemical Synthesis
Ulipristal acetate (formerly known as CDB-2914) was developed as a derivative of 19-

norprogesterone with the aim of achieving enhanced specificity for the progesterone receptor.

The synthesis of ulipristal acetate is a multi-step process that has been refined to improve yield

and purity for industrial-scale production.

Chemical Synthesis Protocol
A common synthetic route for ulipristal acetate involves the following key steps:

Epoxidation: The starting material, a 19-norprogesterone derivative, undergoes epoxidation

to introduce an epoxide ring.
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Cyanation: This is followed by the introduction of a cyano group.

Hydroxyl Protection: The hydroxyl group is protected to prevent unwanted reactions in

subsequent steps.

Grignard Reaction: A Grignard reagent is used to introduce the 11β-aryl group, a key

structural feature of ulipristal acetate.

Methylation: The amino group on the aryl substituent is methylated.

Acetylation: The final step involves the acetylation of the 17α-hydroxyl group to yield ulipristal

acetate.

Note: The specific reagents and reaction conditions can vary between different patented

synthesis methods.

Mechanism of Action
Ulipristal acetate's pharmacological effects are primarily mediated through its high-affinity

binding to the progesterone receptor (PR), where it acts as a competitive antagonist in the

presence of progesterone.[1] Its tissue-selective agonist and antagonist activities are

dependent on the cellular context, including the presence of co-regulators and the levels of

endogenous progesterone.[1]

Progesterone Receptor Signaling Pathway
Upon binding to the progesterone receptor, ulipristal acetate induces a conformational change

in the receptor. This complex then translocates to the nucleus and binds to progesterone

response elements (PREs) on the DNA. The subsequent effect on gene transcription depends

on the recruitment of co-activators, such as Steroid Receptor Co-activator-1 (SRC-1), or co-

repressors, like the Nuclear Corepressor-1 (NCoR1).[2] In the context of uterine fibroids,

ulipristal acetate's antagonistic effects are thought to inhibit cell proliferation and induce

apoptosis.[3]
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Ulipristal Acetate's modulation of the progesterone receptor signaling pathway.
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Receptor Binding Profile
Ulipristal acetate exhibits a high binding affinity for the progesterone receptor. It also interacts

with glucocorticoid and androgen receptors, but with significantly lower affinity.[4]

Receptor
Binding Affinity (Ki or
IC50)

Reference

Progesterone Receptor IC50: 0.2 nM [5]

Glucocorticoid Receptor
IC50: 2.6 nM (for Mifepristone,

for comparison)
[5]

Androgen Receptor
Binds, but with lower affinity

than to PR
[6]

Pharmacokinetics and Metabolism
Ulipristal acetate is rapidly absorbed after oral administration.[7] Its pharmacokinetic profile

supports once-daily dosing for the treatment of uterine fibroids.[8]

Pharmacokinetic Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3138379/
https://www.selleckchem.com/subunits/Progesterone-receptor_Estrogen/progestogen-Receptor_selpan.html
https://www.selleckchem.com/subunits/Progesterone-receptor_Estrogen/progestogen-Receptor_selpan.html
https://go.drugbank.com/categories/DBCAT002473
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/003/772/original/00035187.PDF?1551722292
https://pmc.ncbi.nlm.nih.gov/articles/PMC4608808/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15292145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (Mean ± SD) Reference

Single 30 mg Dose (Fasting)

Cmax 176 ± 89 ng/mL [9]

Tmax ~1 hour [9]

Half-life (t1/2) 32.4 ± 6.3 hours [10]

AUC0-∞ 556 ± 260 ng.h/mL [10]

5 mg Daily Dose (Uterine

Fibroids)

Cmax 42.5 ± 5.8 ng/mL [11]

Tmax 1.8 ± 0.6 hours [11]

Half-life (t1/2) 37.6 ± 4.2 hours [11]

AUC0-∞ 512.3 ± 76.4 ng·h/mL [11]

Metabolism
Ulipristal acetate is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.

[8] It is converted to an active mono-demethylated metabolite and an inactive di-demethylated

metabolite.[12]

Metabolic Pathway of Ulipristal Acetate
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Simplified metabolic pathway of ulipristal acetate.

Clinical Development and Efficacy
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Ulipristal acetate has undergone extensive clinical evaluation for its use in emergency

contraception and the treatment of uterine fibroids.

Emergency Contraception
Clinical trials have demonstrated the efficacy of a single 30 mg dose of ulipristal acetate for

emergency contraception up to 120 hours after unprotected intercourse.[9]

Clinical Trial Outcome Result Reference

Pregnancy Rate (up to 72

hours)

1.4% (Ulipristal Acetate) vs.

2.2% (Levonorgestrel)
[1]

Pregnancy Rate (up to 120

hours)

1.3% (Ulipristal Acetate) vs.

2.2% (Levonorgestrel)
[1]

Most Common Adverse Events
Headache, nausea, abdominal

pain
[1]

Uterine Fibroids
The efficacy and safety of ulipristal acetate for the treatment of uterine fibroids were primarily

established in the PEARL and VENUS clinical trial programs.

These phase III trials evaluated the efficacy of ulipristal acetate (5 mg and 10 mg daily) in

reducing uterine bleeding and fibroid volume.

Clinical Trial
(VENUS I)

Placebo
Ulipristal
Acetate (5 mg)

Ulipristal
Acetate (10
mg)

Reference

Amenorrhea

Rate
1.8% 47.2% 58.3% [13]

Most Common

Adverse Events
-

Hypertension,

increased blood

creatine

phosphokinase,

hot flush, acne

Hypertension,

increased blood

creatine

phosphokinase,

hot flush, acne

[13]
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Clinical Trial
(PEARL IV)

Ulipristal Acetate (5
mg)

Ulipristal Acetate
(10 mg)

Reference

Amenorrhea (both

treatment courses)
62% 73% [14]

Median Fibroid

Volume Reduction
54% 58% [14]

Discontinuation due to

Adverse Events
<5% <5% [14]

Experimental Protocols
In Vitro Progesterone Receptor Binding Assay
(Illustrative Protocol)

Cell Culture: A suitable cell line expressing the human progesterone receptor (e.g., T47D

breast cancer cells) is cultured under standard conditions.

Cell Lysate Preparation: Cells are harvested and lysed to obtain a cytosolic fraction

containing the progesterone receptors.

Competitive Binding: The cell lysate is incubated with a fixed concentration of a radiolabeled

progestin (e.g., [³H]-promegestone) and varying concentrations of ulipristal acetate.

Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated

from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of ulipristal acetate that inhibits 50% of the specific binding

of the radioligand (IC50) is determined by non-linear regression analysis.

In Vivo Uterine Fibroid Model in Rats (Illustrative
Protocol)
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Animal Model: Ovariectomized adult female rats are used to create a hormone-dependent

uterine fibroid model.

Hormone Priming: Animals are treated with estrogen and progesterone to induce the growth

of uterine fibroids.

Treatment Administration: Ulipristal acetate is administered orally at different dose levels for

a specified treatment period. A control group receives the vehicle.

Monitoring: Uterine and fibroid size are monitored throughout the study, often using imaging

techniques like ultrasound.

Endpoint Analysis: At the end of the study, animals are euthanized, and the uteri and fibroids

are excised, weighed, and processed for histological and molecular analysis (e.g., cell

proliferation and apoptosis markers).
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Workflow for In Vivo Uterine Fibroid Model
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General workflow for an in vivo rat model of uterine fibroids.

Conclusion
Ulipristal acetate represents a significant advancement in the pharmacological management of

conditions influenced by progesterone. Its development from a 19-norprogesterone derivative

to a clinically effective SPRM underscores the value of targeted drug design. The extensive

preclinical and clinical research has elucidated its mechanism of action, pharmacokinetic

profile, and established its efficacy and safety for both emergency contraception and the

treatment of uterine fibroids. Future research may continue to explore its therapeutic potential

in other progesterone-dependent conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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